Cyclopentene-D8
Description
Significance of Isotopic Labeling in Mechanistic Organic Chemistry and Physical Chemistry
Isotopic labeling is a powerful technique used to track the journey of specific atoms through a chemical reaction or metabolic pathway. fiveable.mewikipedia.org By substituting an atom with one of its isotopes, which has the same number of protons but a different number of neutrons, chemists can gain profound insights into reaction mechanisms, molecular structures, and the dynamics of chemical processes. fiveable.meiitk.ac.in Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a favored label due to its non-radioactive nature and the significant mass difference compared to protium (B1232500) (¹H). clearsynth.comwikipedia.org
The substitution of hydrogen with deuterium can lead to a notable change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. wikipedia.org If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down. numberanalytics.com Measuring the magnitude of the KIE provides direct evidence for bond breaking at a specific position and helps elucidate the transition state structure of a reaction. numberanalytics.com
Beyond the KIE, deuterium labeling is crucial for a variety of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals from solvents or non-target protons can obscure the signals of interest. Using deuterated solvents or deuterated analogues of a molecule eliminates these unwanted signals. Furthermore, deuterium labeling can be used in specialized NMR experiments to probe molecular structure and dynamics. hwb.gov.in
Mass Spectrometry (MS): The increased mass of a deuterated compound allows it to be easily distinguished from its non-deuterated counterpart. wikipedia.org This is widely used in tracer studies to follow the metabolic fate of drugs and other molecules in biological systems and to quantify analytes using isotopic dilution methods. clearsynth.comsymeres.com
Vibrational Spectroscopy (Infrared and Raman): The difference in mass between hydrogen and deuterium leads to a significant shift in the vibrational frequencies of bonds. This allows for the precise assignment of specific vibrational modes in a molecule, providing detailed information about its structure and bonding. wikipedia.org
By employing these techniques, isotopic labeling helps researchers to distinguish between proposed reaction pathways, understand the flow of atoms in complex rearrangements, and build a more complete picture of chemical transformations. numberanalytics.comresearchgate.net
Cyclopentene-D8 as a Model System for Advanced Studies
This compound serves as an important model system for fundamental studies in physical and organic chemistry, particularly in the fields of spectroscopy, reaction dynamics, and surface science. Its fully deuterated structure allows for detailed investigations into molecular behavior where the influence of C-H bonds is systematically removed or altered.
Spectroscopic and Structural Studies: Vibrational spectroscopy has been a key area where this compound has provided critical insights. A foundational study in 1975 analyzed the vapor-phase Raman and far-infrared spectra of this compound to investigate its low-frequency vibrations, specifically the ring-puckering motion. aip.org This motion is a large-amplitude, low-energy vibration that defines the conformation of the five-membered ring.
The research determined the potential energy function for this ring-puckering, revealing a barrier to the ring's inversion of 215 cm⁻¹. aip.org This barrier was found to be slightly different from that of non-deuterated cyclopentene (B43876), a difference attributed to the mixing of the puckering motion with other vibrations, namely the rocking of the CD₂ groups. aip.org Such studies are crucial for understanding the fundamental forces that govern molecular shape and flexibility.
| Research Finding | Technique(s) Used | Significance |
| Determination of the ring-puckering potential energy function for this compound. aip.org | Vapor-phase Raman and Far-Infrared Spectroscopy | Provided a precise measure of the 215 cm⁻¹ energy barrier for ring inversion and showed how isotopic substitution affects molecular dynamics. |
| Investigation of thermal decomposition pathways. researchgate.net | Gas Phase Pyrolysis | Elucidated the kinetics and mechanisms of high-temperature reactions, contributing to combustion and atmospheric chemistry models. |
| Use as a precursor for other deuterated compounds. | Chemical Synthesis | Serves as a starting material for creating more complex deuterated molecules, such as Cyclopentanone-D8, for use in further mechanistic studies. |
| Adsorption studies on metal surfaces (inferred from Cyclopentene studies). researchgate.net | Surface Science Techniques (e.g., TDS, AES, XPS) | Provides a model to study the role of C-H (or C-D) bond activation in heterogeneous catalysis, with deuterium labeling helping to track reaction pathways on the surface. |
Reaction Dynamics and Mechanisms: The thermal decomposition of this compound has been studied to understand its behavior at high temperatures. researchgate.net These pyrolysis experiments provide data on reaction kinetics and product distributions, which are essential for developing accurate models of combustion chemistry. By comparing the decomposition of this compound with its non-deuterated analog, researchers can apply the kinetic isotope effect to determine the mechanisms of bond cleavage and rearrangement reactions that occur in the gas phase. researchgate.net For instance, such studies help clarify the pathways leading to the formation of smaller hydrocarbons and cyclic byproducts. researchgate.net
Surface Science and Catalysis: While direct studies on this compound in surface science are less common in the literature, research on the adsorption of regular cyclopentene on metal surfaces provides a clear rationale for the use of its deuterated counterpart as a model system. researchgate.net Studies of cyclopentene on platinum and nickel surfaces investigate how the molecule binds to the metal and what chemical transformations it undergoes, such as dehydrogenation. researchgate.net Using this compound in such experiments would allow researchers to use techniques like thermal desorption spectroscopy (TDS) to easily track the desorption of deuterium (D₂) versus hydrogen (H₂), providing unambiguous evidence for the breaking of C-D bonds on the catalytic surface. This is critical for understanding the fundamental steps of heterogeneous catalysis, which is vital for many industrial chemical processes. kaist.ac.kr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3,4,4,5,5-octadeuteriocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2/i1D,2D,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQUOYDBNQMRZ-DJVTXMRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Derivatization of Cyclopentene D8
Strategies for Stereospecific Deuteration in Cyclopentene (B43876) Synthesis
Achieving stereospecificity in the synthesis of deuterated cyclopentenes is a significant challenge that hinges on controlling the three-dimensional arrangement of deuterium (B1214612) atoms. Direct deuteration of a pre-formed cyclopentene ring often lacks stereocontrol. Therefore, strategies typically rely on the stereoselective construction of the cyclopentane (B165970) ring using deuterated precursors, where the stereochemistry is set during the ring-forming step.
Several advanced synthetic strategies can be adapted for this purpose:
Vinylcyclopropane (B126155) Rearrangement : This method involves the thermal or metal-catalyzed rearrangement of a vinylcyclopropane to a cyclopentene. nih.gov By using a stereochemically defined and selectively deuterated vinylcyclopropane precursor, the rearrangement can proceed stereospecifically, transferring the stereochemistry of the precursor to the final cyclopentene product. Computational studies have explored the stereoselectivity of these rearrangements, which are influenced by the substitution pattern on the ring. acs.org
[3+2] Cycloaddition Reactions : Organocatalytic or metal-catalyzed [3+2] annulation reactions represent a powerful method for constructing five-membered rings with high stereocontrol. chemrxiv.orgorganic-chemistry.org A strategy for synthesizing stereospecifically deuterated cyclopentenes would involve the reaction between a deuterated three-carbon component (e.g., a deuterated vinyl phosphonium (B103445) ylide precursor) and a two-carbon component. The stereochemical outcome is dictated by the chiral catalyst and the geometry of the reactants.
Domino Sequences : Rhodium-catalyzed domino sequences, initiated by a carbene, can generate highly substituted cyclopentanes from acyclic precursors with exceptional stereoselectivity. nih.gov Adapting this to a deuterated system would involve using deuterated starting materials, such as a deuterated vinyldiazoacetate. The cascade of reactions, including sigmatropic rearrangements and ene reactions, would propagate the initial isotopic labeling through a series of stereodefined transition states to yield a stereospecifically deuterated cyclopentane, which could then be converted to the target cyclopentene.
| Synthetic Strategy | Principle | Key for Stereocontrol | Reference |
|---|---|---|---|
| Vinylcyclopropane Rearrangement | Pericyclic rearrangement of a vinylcyclopropane to form a cyclopentene ring. | Use of a stereochemically pure, deuterated vinylcyclopropane precursor. | nih.govacs.org |
| [3+2] Cycloaddition | Annulation of a three-carbon synthon with a two-carbon synthon. | Chiral catalysts (organo- or metal-based) and geometry of deuterated reactants. | chemrxiv.orgorganic-chemistry.org |
| Rhodium-Catalyzed Domino Sequence | A cascade of reactions (e.g., ylide formation, sigmatropic rearrangement, ene reaction) from acyclic precursors. | Chiral Rhodium catalyst and stereochemistry of the deuterated starting materials. | nih.gov |
Precursor Synthesis and Isotopic Enrichment Techniques for Cyclopentene-D8
The synthesis of this compound is contingent on the preparation of a highly deuterated five-carbon precursor. The efficiency of deuterium incorporation is defined by the isotopic enrichment, which is the mole fraction of the heavy isotope (deuterium) at the labeled positions. isotope.com
A key precursor for this compound is 1,2-dibromocyclopentane-D8. A documented method for its preparation involves a hydrogen-deuterium exchange reaction on a non-deuterated starting material, followed by chemical transformation. google.com
Isotopic Enrichment via Supercritical Fluid Exchange: A notable technique for achieving high levels of deuteration is through supercritical deuterium oxide (D₂O) exchange. This method is advantageous due to the low cost of D₂O, high yields, and short reaction times. google.com The process for synthesizing 1,2-dibromocyclopentane-D8 can be outlined as follows:
Initial H/D Exchange: Cyclopentanone is subjected to H/D exchange using supercritical D₂O to produce cyclopentanone-D8.
Reduction: The deuterated ketone is reduced to cyclopentanol-D9.
Bromination: The alcohol is converted to bromocyclopentane-D9.
Repeated Exchange: The bromocyclopentane-D9 can undergo further H/D exchange cycles under supercritical D₂O conditions to maximize deuterium incorporation.
Dibromination: Finally, the fully deuterated bromocyclopentane (B41573) is converted to 1,2-dibromocyclopentane-D8. google.com
This multi-step process, particularly the repeated exchange cycles, ensures a very high deuteration rate in the final precursor. The subsequent chemical step to form this compound from 1,2-dibromocyclopentane-D8 is a standard elimination reaction (debromination), which does not affect the isotopic composition of the carbon skeleton.
| Parameter | Value | Method of Determination |
|---|---|---|
| Overall Yield | 70.4% | Gravimetric analysis after purification |
| Chemical Purity | 99.7% | Liquid Chromatography |
| Deuteration Rate | 99.8% | Nuclear Magnetic Resonance (NMR) Spectroscopy (Internal Standard Method) |
Analytical Approaches for Determining Isotopic Purity and Regioselectivity in Deuterated Cyclopentenes
The characterization of this compound is a critical step to validate its quality. Analytical methods must confirm not only the chemical purity but also the isotopic enrichment (the percentage of deuterium) and the regioselectivity (the specific location of the deuterium atoms). bvsalud.org The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analysis. rsc.org
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a powerful technique for determining isotopic purity. nih.govresearchgate.net It can distinguish between different isotopologues (molecules that differ only in their isotopic composition, e.g., C₅D₈, C₅HD₇). By analyzing the relative abundance of the mass peaks corresponding to each isotopologue, a precise isotopic purity value can be calculated. nih.gov This method is rapid, highly sensitive, and requires minimal sample amounts. researchgate.net
¹H NMR (Proton NMR): In a highly deuterated sample like this compound, the proton signals should be almost entirely absent. The quantification of any residual proton signals against an internal standard allows for a very precise calculation of the extent of deuteration. google.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium atoms on the cyclopentene ring, verifying that the deuteration occurred at the correct sites.
¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D) can also provide information about the location of the deuterium atoms.
Often, these spectroscopic techniques are coupled with a chromatographic separation method, such as Liquid Chromatography (LC) or Gas Chromatography (GC), to first separate the deuterated compound from any non-isotopic impurities before analysis. google.comrsc.org
| Technique | Primary Information Obtained | Principle | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity / Enrichment (Distribution of isotopologues) | Separates ions based on their mass-to-charge ratio, allowing for the differentiation of molecules with different numbers of deuterium atoms. | nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Regioselectivity (Location of D atoms) and Isotopic Purity | Detects specific nuclei (¹H, ²H). The absence of ¹H signals and presence of ²H signals at specific chemical shifts confirms the location and level of deuteration. | google.comrsc.org |
Advanced Spectroscopic Investigations of Cyclopentene D8 and Its Dynamics
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis of Cyclopentene-D8
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational dynamics of cyclic molecules like this compound. These methods probe the vibrational energy levels of the molecule, which are sensitive to its three-dimensional structure and intramolecular motions.
Spectroscopic Signatures of Ring-Puckering and Ring-Twisting Motions in Deuterated Cyclopentenes
In the vapor phase, the far-infrared and Raman spectra of this compound exhibit more than 25 transitions associated with the ring-puckering motion. osti.gov These transitions are observed as a series of bands in the low-frequency region of the spectra. For instance, in monohydrogenated cyclopentenes (C5D7-3-h and C5D7-4-h), which are structurally similar to this compound, approximately 10 infrared bands between 60-130 cm⁻¹ and a similar number of Raman bands between 70-180 cm⁻¹ are assigned to ring-puckering transitions. researchgate.net The ring-puckering potential energy function for this compound has been determined to be V = 18.20(Z⁴ - 6.88 Z²) cm⁻¹, corresponding to a barrier to inversion of 215 cm⁻¹ (0.61 kcal/mole). osti.gov This barrier is slightly lower than that of its non-deuterated counterpart, a difference attributed to the mixing of other motions, likely the rocking of the CD₂ groups. osti.gov The equilibrium conformation of the molecule is calculated to have a dihedral angle of 26°. osti.gov
In addition to the primary ring-puckering bands, side bands arising from the ring-twisting excited states are also observed in the infrared spectra. researchgate.netaip.org For monohydrogenated cyclopentenes, a series of ring-twisting infrared Q branches is also observed in the 310-360 cm⁻¹ region. researchgate.net Analysis of these spectra indicates that the simultaneous excitation of both ring-puckering and ring-twisting modes results in higher potential energy, suggesting that these two motions are anticooperative. researchgate.net The study of these detailed spectroscopic features allows for the development of a two-dimensional potential energy surface that describes the coupling between the ring-puckering and ring-twisting motions. aip.orgacs.org
Isotopic Effects on Vibrational Frequencies and Modes
The substitution of hydrogen with deuterium (B1214612) in cyclopentene (B43876) to form this compound has a significant impact on its vibrational spectrum. This phenomenon, known as the kinetic isotope effect, arises from the change in the reduced mass of the vibrating atoms. mmcmodinagar.ac.indalalinstitute.com Since deuterium is approximately twice as heavy as hydrogen, the vibrational frequencies of modes involving the movement of these atoms are lowered. ajchem-a.comlibretexts.org
This effect is particularly pronounced for stretching and bending vibrations directly involving the C-D bonds. libretexts.org The frequency of these vibrations is expected to decrease by a factor of approximately √2 upon deuterium substitution. libretexts.org This shift to lower wavenumbers (redshift) is a hallmark of isotopic substitution and aids in the assignment of vibrational modes. ajchem-a.comlibretexts.org For example, a comparison of the vibrational spectra of cyclopentene and its deuterated isotopomers reveals a downshift in the frequencies of the CH₂ rocking motions upon deuteration. osti.gov
The isotopic substitution affects the entire molecule to some extent, not just the vibrations of the substituted atoms. libretexts.org This is because the normal modes of vibration are collective motions of all the atoms in the molecule. Therefore, changes in the mass of some atoms will alter the character and frequency of all vibrational modes. The analysis of these isotopic shifts provides valuable information for refining the force field and understanding the nature of the vibrational modes in this compound. libretexts.org
Nuclear Magnetic Resonance (NMR) Studies for Deuterium Distribution and Structural Elucidation in this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure and dynamics of molecules. In the context of this compound, both ²H (deuterium) and ¹³C NMR play crucial roles.
Applications of ²H NMR in Tracing Deuterium Labels
²H NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule, providing information about their chemical environment and distribution. blogspot.com In studies involving the synthesis or reaction of deuterated compounds, ²H NMR is used to confirm the position and extent of deuterium incorporation. nih.gov
For instance, in the catalytic deuteration of cyclopentene, ²H NMR of the resulting deuterated cyclopentene reveals the distribution of the deuterium label across the different positions in the molecule: olefinic, allylic, and remote. psu.edu The chemical shifts for deuterium in these positions are observed at approximately 5.77, 2.30, and 1.81 ppm, respectively. psu.edu By integrating the signals, the percentage of deuterium at each site can be quantified, offering insights into the reaction mechanism. psu.edu When running a ²H NMR spectrum, the sample is typically dissolved in a protonated solvent, and the natural abundance ²H signal of the solvent can be used as a chemical shift reference. blogspot.com
¹³C NMR Chemical Shift Analysis of this compound Analogs
¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. In deuterated compounds like this compound, the ¹³C NMR spectrum is influenced by the presence of deuterium atoms. The replacement of a hydrogen atom with a deuterium atom on a carbon causes a small upfield shift (to lower ppm values) in the ¹³C chemical shift of that carbon, known as a one-bond isotope effect. nsf.gov Smaller isotope effects can also be observed on carbons two or more bonds away. nsf.gov
The chemical shifts for the carbons in the cyclopentene ring are distinct. For the non-deuterated cyclopentene, the olefinic carbons (C1 and C2) resonate at approximately 130.3 ppm, while the allylic carbons (C3 and C5) appear at 32.3 ppm, and the C4 carbon is at 22.8 ppm. researchgate.net In a deuterated analog, these shifts would be slightly altered due to the isotopic effects. The magnitude of the deuterium-induced isotope effect on ¹³C chemical shifts can provide structural information. researchgate.net
Furthermore, ¹³C NMR can be used to determine the level and regularity of deuteration in polymers derived from cyclopentene. nsf.gov By analyzing the characteristic isotope shifts and the multiplicity of C-D couplings, one can clearly identify CDH, CD₂, and CH₂ methylene (B1212753) groups. nsf.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Cyclopentene
| Carbon Position | Chemical Shift (ppm) |
| C1, C2 (Olefinic) | 130.3 |
| C3, C5 (Allylic) | 32.3 |
| C4 | 22.8 |
Data sourced from ResearchGate. researchgate.net
Time-Resolved Rotational Coherence Spectroscopy for Elucidating this compound Ring Dynamics
Time-resolved rotational coherence spectroscopy (RCS) is a powerful gas-phase technique used to study the rotational motion and large-amplitude intramolecular dynamics of molecules. uni-frankfurt.dersc.org This method, often implemented as femtosecond degenerate four-wave mixing (fs-DFWM), provides high-resolution rotational information from which the structure and dynamics of non-rigid molecules can be determined. uni-frankfurt.deresearchgate.net
The study of cyclopentene using time-resolved RCS has provided a detailed understanding of its ring-puckering motion. rsc.orgresearchgate.netrsc.org The experimental spectra, measured both in a supersonic expansion and in a gas cell at room temperature, can be simulated using a one-dimensional model for the ring-puckering vibration. rsc.orgresearchgate.net This analysis has allowed for the determination of key energetic parameters, such as the barrier to ring inversion (274 +12/-20 cm⁻¹) and the equilibrium ring-puckering angle (24.3°). rsc.orgresearchgate.net These values are in close agreement with those obtained from microwave spectroscopy. rsc.orgresearchgate.net
While direct studies on this compound using this technique are not explicitly detailed in the provided search results, the methodology is directly applicable. The increased moment of inertia of this compound compared to its hydrogenated counterpart would lead to changes in the rotational constants and the time-evolution of the rotational coherences. By applying the same experimental and theoretical approach to this compound, one could precisely determine its rotational constants and the parameters of its ring-puckering potential, offering a direct comparison to the non-deuterated species and further elucidating the isotopic effects on the ring dynamics. This technique has proven to be a valuable tool for investigating large-amplitude intramolecular motions, providing a proof-of-principle for its application to a wide range of non-rigid molecules. rsc.orgresearchgate.net
Other Advanced Spectroscopic Probes for Deuterated Cyclopentenes
In addition to primary spectroscopic methods, a range of other advanced spectroscopic techniques have been employed to provide deeper insights into the complex dynamics and structural properties of deuterated cyclopentenes, including this compound. These methods offer unique windows into phenomena such as ring-puckering, intramolecular vibrational energy redistribution (IVR), and photo-induced dynamics.
Vibrational Spectroscopy: Far-Infrared (FIR) and Raman
Vibrational spectroscopy, particularly in the far-infrared and Raman regions, has been instrumental in characterizing the low-frequency vibrations of deuterated cyclopentenes, most notably the ring-puckering motion. For this compound, vapor-phase Raman and far-infrared spectra have revealed more than 25 ring-puckering transitions. osti.gov Analysis of these transitions allowed for the determination of the ring-puckering potential energy function, which is crucial for understanding the molecule's conformational stability and dynamics. osti.gov
A key finding from these studies is the barrier to inversion for this compound, which was determined to be 215 cm⁻¹ (0.61 kcal/mole). osti.gov This barrier is slightly different from that of the non-deuterated cyclopentene by 17 cm⁻¹, a difference attributed to the mixing of other motions, presumably the rocking of the CD₂ groups. osti.gov These spectroscopic investigations also enabled the calculation of the equilibrium dihedral angle of the molecule, found to be 26°. osti.gov
Studies on other deuterated cyclopentenes, such as cyclopentene-1,2,3,4,4,5,5-d₇ and cyclopentene-4,4,5,5-d₄, have shown extensive coupling between various ring modes and other low-frequency modes. kfupm.edu.sa The analysis of high CH bond stretching vibrational states in these molecules has been achieved using a model Hamiltonian in internal curvilinear coordinates, providing a reasonable agreement between experimental and calculated spectra. acs.org
Femtosecond Time-Resolved Spectroscopy
To investigate the ultrafast dynamics of cyclopentene derivatives, femtosecond time-resolved spectroscopic techniques have been utilized. For instance, femtosecond time-resolved rotational coherence spectroscopy (RCS) combined with high-level ab initio theory has been applied to study the ring-puckering motion in cyclopentene. researchgate.netresearchgate.net These experiments, performed in both supersonic expansions and gas cells at room temperature, have allowed for the determination of the energy barrier to ring inversion and the equilibrium ring-puckering angle. researchgate.net
In studies of photoswitchable molecules containing a cyclopentene core, such as 1,2-bis(5-phenyl-2-methylthien-3-yl)cyclopentene, femtosecond polarization-selective frequency-resolved pump-probe experiments have been crucial. core.ac.uk These investigations revealed that upon photoexcitation, rapid mixing and relaxation of electronic states occur on a sub-picosecond timescale, preceding the actual ring-closing reaction which happens with a time constant of 4.2 ps. core.ac.uk
Femtosecond stimulated Raman spectroscopy (FSRS) is another powerful tool that allows for the monitoring of vibrational spectra with sub-picosecond time resolution, making it ideal for tracking structural changes during photo-triggered reactions in cyclopentene-based systems. eli-beams.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR spectroscopy is a valuable tool in conjunction with mass spectrometry and gas chromatography for analyzing the products of reactions involving cyclopentene and deuterium. rsc.org In studies of the reaction of cyclopentene and deuterium over silica-supported metal catalysts, deuterium NMR data of the exchanged cyclopentenes revealed the distribution of the deuterium label across the molecules. rsc.org This information, combined with mass spectrometric product distributions, helped to elucidate the exchange mechanism, which involves initial olefinic or allylic exchange followed by propagation through interconversion between adsorbed alkene and surface allyl or alkyl hydrocarbon fragments. rsc.org
Electron Momentum Spectroscopy (EMS)
Electron Momentum Spectroscopy (EMS) has been used to investigate the valence orbitals of cyclopentene, providing insights into its nuclear dynamics. ustc.edu.cn These studies have been compared with theoretical calculations to understand the effects of the ring-puckering motion on the electron momentum distributions. ustc.edu.cn The use of different impact energies in EMS experiments helps to explore distorted wave effects. ustc.edu.cn
| Spectroscopic Probe | Key Information Obtained for Deuterated Cyclopentenes | Reference |
| Far-Infrared (FIR) and Raman Spectroscopy | Determination of ring-puckering potential energy function, barrier to inversion (215 cm⁻¹ for this compound), and equilibrium dihedral angle (26° for this compound). | osti.gov |
| Femtosecond Time-Resolved Spectroscopy | Investigation of ultrafast ring-puckering dynamics, energy barrier to ring inversion, and photo-induced reaction mechanisms and timescales. | researchgate.netresearchgate.netcore.ac.uk |
| Deuterium NMR Spectroscopy | Elucidation of deuterium label distribution in reaction products, providing insights into reaction mechanisms such as catalytic exchange. | rsc.org |
| Electron Momentum Spectroscopy (EMS) | Study of valence orbital structure and the influence of nuclear dynamics (ring-puckering) on electron momentum distributions. | ustc.edu.cn |
Mechanistic Insights from Kinetic and Isotopic Exchange Studies with Cyclopentene D8
Cycloaddition and Annulation Reaction Mechanisms Involving Deuterated Cyclopentene Derivatives
The use of deuterated cyclopentene derivatives has been instrumental in probing the mechanisms of cycloaddition and annulation reactions. Kinetic Isotope Effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, offer a powerful tool for understanding transition state structures and reaction pathways. wikipedia.orgresearchgate.net
In a cobalt-catalyzed reaction between cyclopentene and 1-phenyl-1-propyne, which yields both [2+2] cycloaddition and Alder-ene products, intermolecular 13C isotope effects were measured to probe the mechanism. nih.gov While this study used 13C labeling, the principles are directly applicable to deuterium (B1214612) labeling for investigating C-H bond changes in the rate-determining step. Deuteration studies are frequently employed to distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways. For instance, in phosphine-mediated (3+2) cycloaddition reactions that form cyclopentenes, deuterium labeling at specific positions can help identify the involvement of key intermediates like zwitterions and track proton transfer steps. chemrxiv.org
Similarly, deuterium labeling experiments have been used to confirm mechanistic proposals in annulation reactions. In one study on the synthesis of fused cyclopentenoids, a deuterated starting material was used to prove that the interconversion of two cyclopentene isomers occurred via a 1,5-hydride shift. researcher.life Copper-promoted [3+2] cycloaddition reactions to form functionalized cyclopentene derivatives also utilize deuterated compounds to unravel the reaction sequence, which may involve steps like allylic azide (B81097) rearrangement following the initial cycloaddition. researchgate.net The magnitude of the observed KIE can provide evidence for the degree of bond formation or breaking in the transition state of these complex multi-step reactions. researchgate.net
Table 1: Mechanistic Insights from Deuteration in Cycloaddition/Annulation Reactions This table is interactive and can be sorted by clicking on the headers.
| Reaction Type | Isotopic Labeling Purpose | Mechanistic Insight | Reference(s) |
|---|---|---|---|
| Phosphine-mediated (3+2) Cycloaddition | Deuteration of malonate partner | Confirmed the role of zwitterionic intermediates and proton transfer steps. | chemrxiv.org |
| Intramolecular Morita-Baylis-Hillman Annulation | Deuterium labeling of carbaldehyde | Proved the equilibration of cyclopentadiene (B3395910) rings via a 1,5-hydride sigmatropic shift. | researcher.life |
| Copper-catalyzed [3+2] Cycloaddition | Use of deuterated substrates (general) | Elucidates sequential steps, such as cycloaddition followed by rearrangement. | researchgate.net |
| Co-catalyzed [2+2] Cycloaddition | 13C KIE studies (principle applicable to D-labeling) | Distinguishes between mechanistic possibilities for concurrent product formation. | nih.gov |
Catalytic Reactions with Cyclopentene-D8 as a Substrate
This compound serves as a key substrate in studying the mechanisms of various catalytic reactions. Its use allows researchers to trace the fate of hydrogen/deuterium atoms and quantify isotope effects, providing a deeper understanding of bond activation, intermediate formation, and product selectivity.
Hydrogen Atom Addition and Dehydrogenation Studies
The addition of hydrogen (hydrogenation) and its removal (dehydrogenation) are fundamental catalytic processes. Isotopic labeling with deuterium is a cornerstone of mechanistic studies in this area. In the transfer-dehydrogenation of cycloalkanes catalyzed by a cationic iridium complex, cyclopentene was used as a ligand to probe reaction intermediates. osti.govacs.org Studies on such systems often involve H/D exchange experiments to understand C-H activation, which is typically the rate-limiting step. osti.govacs.org
Theoretical studies, for example on the dehydrogenation of cyclopentene on a Nickel (111) surface, have analyzed potential reaction pathways, such as sequential removal of hydrogen atoms. researchgate.net Experimental validation of these theoretical models relies heavily on kinetic isotope effects. The oxidative dehydrogenation (ODH) of alkanes on vanadium oxide catalysts, for instance, showed a normal primary kinetic isotope effect (kH/kD ≈ 2.5), indicating that the dissociation of a C-H bond is involved in the kinetically relevant step. berkeley.edu Similar principles apply to the dehydrogenation of cyclopentene.
Conversely, in catalytic hydrogenation, extraordinarily large KIEs have been observed for certain alkene substrates over rhodium-based intermetallic catalysts, suggesting that the dissociative adsorption of H2/D2 is the rate-determining step and may involve quantum tunneling. tandfonline.com The study of KIEs in the hydrogenation of cyclopentene can therefore provide critical information about the nature of the catalyst surface and the mechanism of hydrogen addition. rsc.orgosti.gov
Table 2: Representative Kinetic Isotope Effects (KIE) in Alkane/Alkene Catalysis This table is interactive and can be sorted by clicking on the headers.
| Reaction | Substrate(s) | Catalyst | KIE (kH/kD) | Mechanistic Implication | Reference(s) |
|---|---|---|---|---|---|
| Oxidative Dehydrogenation | Propane/Propane-d8 | Vanadium Oxide | ~2.5 | C-H bond dissociation is kinetically relevant. | berkeley.edu |
| Hydrogenation | Styrene | Rh/SiO₂ | 1.4 | No significant primary KIE. | tandfonline.com |
| Hydrogenation | Styrene | RhPb₂/SiO₂ | 91 | Dissociative adsorption of H₂ is rate-determining; quantum tunneling proposed. | tandfonline.com |
| Hydrogenation | Cyclohexene | RhPb₂/SiO₂ | High | Demonstrates broad applicability of the large KIE. | tandfonline.com |
Oligomerization and Polymerization Mechanisms
The polymerization of cyclopentene has been a subject of detailed mechanistic investigation, where the use of this compound has been pivotal. Using metallocene catalysts like zirconocene (B1252598) dichloride derivatives, cyclopentene can be polymerized via 1,3-insertion. researchgate.netresearchgate.net These reactions can produce oligomers where cyclopentene is incorporated in either a cis or trans fashion. researchgate.net
Crucially, studies comparing the polymerization of normal cyclopentene with that of this compound revealed a significant deuterium isotope effect on the stereochemistry of the resulting oligomers. researchgate.netresearchgate.netacs.org When this compound was polymerized, the instantaneous ratio of cis to trans trimers was markedly different from that observed with the non-deuterated monomer. researchgate.netresearchgate.net
This isotope effect provides strong evidence for the mechanism of trans-1,3 insertion. Two primary mechanisms were proposed: one involving reversible β-hydride elimination from unsaturated oligomers and another involving the direct interconversion of olefin hydride complexes. researchgate.net The observed deuterium isotope effect on stereochemistry was interpreted as strong support for the second mechanism, where a σ-C-H complex intermediate plays a key role. researchgate.netacs.org This demonstrates how isotopic substitution can be a subtle but powerful probe to differentiate between competing, complex mechanistic pathways in polymerization catalysis. researchgate.netacs.org
Table 3: Effect of Deuteration on Metallocene-Catalyzed Cyclopentene Polymerization This table is interactive and can be sorted by clicking on the headers.
| Catalyst System | Monomer | Key Observation | Mechanistic Conclusion | Reference(s) |
|---|---|---|---|---|
| Racemic ethylenebis(tetrahydroindenyl)zirconium dichloride / MAO | Cyclopentene | Production of oligomers with both cis- and trans-1,3-cyclopentane units. | Two competing pathways for monomer insertion exist. | researchgate.net |
| Racemic ethylenebis(tetrahydroindenyl)zirconium dichloride / MAO | This compound | Significantly different instantaneous ratio of cis to trans trimers compared to normal cyclopentene. | A deuterium isotope effect on stereochemistry is present. | researchgate.netresearchgate.netacs.org |
| Racemic ethylenebis(tetrahydroindenyl)zirconium dichloride / MAO | Cyclopentene vs. This compound | The isotope effect is interpreted as evidence for a specific trans-1,3 insertion pathway. | Trans-1,3 insertion likely proceeds via direct interconversion of olefin hydride complexes through a σ-C-H intermediate. | researchgate.net |
Computational Chemistry for Understanding Cyclopentene D8 Reactivity and Structure
Ab Initio and Density Functional Theory (DFT) Calculations for Cyclopentene-D8 Isomers
Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for investigating molecular systems. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, a method that maps the electron density to determine molecular properties, offers a favorable balance between computational cost and accuracy, making it widely used for studying relatively large molecules and their isomers. unige.chutwente.nl
For cyclopentene (B43876) and its deuterated isotopomers, these calculations have been instrumental in analyzing structure and vibrational frequencies. researchgate.net Studies using the MP2 method with 6-311++G** and cc-pVTZ basis sets have successfully predicted the puckering angle of the cyclopentene ring. researchgate.net The calculated angles of 27.1° and 26.1°, respectively, show strong agreement with the experimental value of 26° derived from far-infrared spectroscopy. researchgate.net DFT calculations have also been employed to optimize geometries and predict a wide range of molecular properties for related cyclic systems. researchgate.net
Table 1: Calculated Structural Parameters of Cyclopentene using Ab Initio Methods
| Parameter | Method/Basis Set | Calculated Value | Experimental Value |
|---|---|---|---|
| Puckering Angle | MP2/6-311++G** | 27.1° | 26° |
| Puckering Angle | MP2/cc-pVTZ | 26.1° | 26° |
This table presents theoretical calculations of the cyclopentene ring's puckering angle compared to experimental data, demonstrating the accuracy of ab initio methods. researchgate.net
DFT has proven to be exceptionally effective in predicting the vibrational spectra of molecules. For cyclopentene and its deuterated forms, including d₀, d₁, d₄, and d₈, calculations using the B3LYP functional with a cc-pVTZ basis set have been compared to experimental values. researchgate.net This comparison has not only validated the computational approach but has also led to several important reassignments of the experimental vibrational bands. researchgate.net
While harmonic frequency calculations are standard, real molecular vibrations exhibit anharmonicity, meaning the energy levels are not equally spaced. nih.govmdpi.com To accurately model this, anharmonic potentials are required. Variational approaches, often used in conjunction with DFT, can calculate anharmonic frequencies for fundamental, overtone, and combination transitions. nih.gov This methodology, though computationally intensive, provides a more precise match with experimental infrared and Raman spectra and is crucial for understanding complex vibrational phenomena like the ring-puckering motion in cyclopentene and its isotopologues. nih.govresearchgate.net The study of such potentials helps in interpreting band progressions observed in the infrared spectra of related deuterated ring molecules, where combinations between a fundamental vibration and the ring-puckering mode are resolved. cdnsciencepub.com
The five-membered ring of cyclopentene is not planar but exists in a puckered, or bent, conformation. researchgate.net The molecule undergoes a dynamic process of ring inversion where it passes through a planar transition state. The energy required for this inversion is known as the inversion barrier. Computational methods have been vital in quantifying this barrier. For cyclopentene, ab initio calculations have determined the barrier to planarity to be 247 cm⁻¹, which is in close agreement with the experimental far-infrared value of 233 cm⁻¹. researchgate.net
The conformational landscape of five-membered rings can be complex, featuring multiple minimum-energy conformations (like envelope and twist forms) and low pseudorotational barriers. rsc.org Theoretical studies are essential for mapping this landscape. rsc.org Spectroscopic studies have revealed that deuteration can influence the conformational preferences. In the case of multideuterated cyclopentenes, including the d₈ isotopomer, evidence suggests that while a bent equilibrium conformation is retained in most phases, a planar ring conformation may be adopted in certain crystalline phases. rsc.org This indicates that the puckering angle and the potential barrier are sensitive to isotopic substitution. rsc.org
Table 2: Comparison of Calculated and Experimental Inversion Barrier for Cyclopentene
| Method | Calculated Barrier (cm⁻¹) | Experimental Barrier (cm⁻¹) |
|---|---|---|
| Ab initio | 247 | 233 |
This table highlights the close agreement between the theoretically calculated and experimentally determined energy barrier for the ring inversion of cyclopentene. researchgate.net
Prediction of Vibrational Frequencies and Anharmonic Potentials for Deuterated Cyclopentenes
Molecular Dynamics Simulations and Trajectory Analysis of Reactions Involving this compound
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into molecular motion and reactivity. nih.gov For studying chemical reactions, reactive force fields (ReaxFF) are particularly powerful, as they can model the formation and breaking of chemical bonds within the MD framework. arxiv.org
Extensive ReaxFF MD simulations have been used to characterize the initial combustion profiles of cyclopentene. researchgate.net These simulations identify the principal intermediates and reaction pathways. For cyclopentene, the main initiation pathway involves the homolytic cleavage of carbon-carbon bonds, although hydrogen abstraction by radicals becomes more significant at lower temperatures. researchgate.net The presence of the double bond in cyclopentene creates more potential points of attack compared to its saturated analogue, cyclopentane (B165970). researchgate.net Such simulations can track the evolution of key radical species like HO• and HO₂• that propagate the reaction. researchgate.net While these studies have focused on light cyclopentene, the methodology is directly transferable to this compound to understand the kinetic isotope effects on combustion pathways. Furthermore, MD simulations have been noted in studies of other reactions involving deuterated cyclopentene, such as the Diels-Alder reaction. escholarship.org
Table 3: Key Findings from ReaxFF Molecular Dynamics Simulations of Cyclopentene Combustion
| Finding | Description |
|---|---|
| Initiation Pathway | Primarily homolytic C-C bond cleavage at high temperatures; H-abstraction by radicals is prominent at lower temperatures. |
| Intermediates | Comprehensive identification of intermediate species formed during the initial stages of combustion. |
| Radical Pool | A persistent presence of radicals such as HO• and HO₂• contributes to chain propagation and branching. |
| Unsaturation Effect | The double bond provides a greater number of distinct points for radical attack. |
This table summarizes the primary insights gained from using reactive molecular dynamics to simulate the combustion of cyclopentene. researchgate.net
Quantum Chemical Studies of Adsorption and Surface Interactions of Deuterated Cyclopentenes
Quantum chemical calculations are indispensable for understanding how molecules like deuterated cyclopentenes interact with surfaces, a process fundamental to heterogeneous catalysis. jetjournal.org DFT studies, for instance, have been used to investigate the adsorption of cyclopentene on metal surfaces such as Ni(111) and Pt(111). researchgate.netresearchgate.net
These theoretical studies can determine the most favorable adsorption site, geometry, and the nature of the chemical bonding between the adsorbate and the surface. For cyclopentene on Ni(111), the tetrahedral threefold hollow position was identified as the most stable site. researchgate.netresearchgate.net Upon adsorption, the molecule adopts a bent structure with the double-bond carbons moving closer to the surface. researchgate.netresearchgate.net Analysis of the electronic structure through Density of States (DOS) and Crystal Orbital Overlap Population (COOP) reveals a weakening of the C=C bond and the Ni-Ni bonds interacting with the ring, alongside the formation of C-Ni bonds. researchgate.net These computational insights are crucial for interpreting experimental results from surface science techniques and for understanding catalytic reactions, such as the exchange and addition reactions that occur when cyclopentene and deuterium (B1214612) interact over supported-metal catalysts. rsc.org The theoretical framework used for cyclopentene is directly applicable to this compound to explore how deuteration affects surface binding and reactivity.
Table 4: Summary of DFT Findings on Cyclopentene Adsorption on a Ni(111) Surface
| Parameter | Finding |
|---|---|
| Preferred Adsorption Site | Tetrahedral threefold hollow position. |
| Adsorption Geometry | The molecule adopts a bent structure, with the C=C bond oriented towards the surface. |
| Surface-Molecule Distance | 1.83 Å (minimum distance). |
| Bonding Interactions | Weakening of the C=C bond; formation of C-Ni bonds; participation of saturated C-H bonds in the interaction. |
This table outlines the key results from Density Functional Theory calculations on the adsorption of cyclopentene on a nickel surface. researchgate.netresearchgate.net
Applications of Cyclopentene D8 in Polymer Science and Catalysis Research
Deuterium (B1214612) Isotope Effects on Stereochemistry in Cyclopentene-D8 Polymerization
The use of deuterated monomers is a critical strategy for elucidating the fine details of polymerization mechanisms, particularly the stereochemical outcome of the reaction. In the polymerization of cyclopentene (B43876) using certain metallocene catalysts, such as racemic 1,2-ethylenebis(η5-tetrahydroindenyl)zirconium dichloride, the monomer can be incorporated in either a cis- or trans-1,3 fashion. The mechanism leading to trans-1,3 insertion has been a subject of investigation, with plausible pathways involving either reversible β-hydrogen elimination or the direct interconversion of olefin hydride complexes.
Research utilizing this compound has provided significant insight into this process. When this compound was polymerized, it produced a significantly different instantaneous ratio of cis to trans trimers compared to the polymerization of its non-deuterated counterpart, cyclopentene. acs.org This observed deuterium isotope effect on the stereochemistry suggests that a C-H (or C-D) bond is involved in the rate-determining step of the trans-1,3 insertion. This finding lends strong support to the mechanism involving the direct interconversion of olefin hydride complexes through a σ-C-H complex intermediate, as this pathway is sensitive to the isotopic substitution of hydrogen. acs.org
Table 1: Effect of Deuteration on Polymerization Stereochemistry
| Monomer | Catalyst System | Key Observation | Mechanistic Implication |
|---|---|---|---|
| Cyclopentene | Racemic 1,2-ethylenebis(η5-tetrahydroindenyl)zirconium dichloride / MAO | Production of oligomers with both cis- and trans-1,3 incorporated units. acs.org | Establishes baseline stereochemical outcome. |
| This compound | Racemic 1,2-ethylenebis(η5-tetrahydroindenyl)zirconium dichloride / MAO | Significantly different ratio of cis to trans trimers compared to non-deuterated cyclopentene. acs.org | A deuterium isotope effect is observed, indicating C-H/C-D bond involvement in the stereochemistry-determining step of trans-1,3 insertion. acs.org |
MAO: Methylaluminoxane
Mechanistic Studies of Ring-Opening Metathesis Polymerization with Deuterated Cyclopentenes
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing unsaturated polymers from cyclic olefins. The reaction is typically initiated by a metal-carbene complex, such as a Grubbs or Schrock catalyst. openstax.orglibretexts.org The generally accepted mechanism proceeds through the formation of a four-membered metallacyclobutane intermediate. openstax.orglibretexts.org This intermediate then undergoes a cycloreversion to open the ring and generate a new metal-carbene species attached to the growing polymer chain. This process repeats, propagating the polymer chain. libretexts.org
The use of deuterated monomers like this compound is instrumental in confirming these mechanistic pathways and in studying side reactions. For instance, after conducting ROMP of cyclopentene to produce polypentenamer, subsequent deuteration using D2 gas over catalysts can reveal details about the polymer's microstructure. nsf.gov By analyzing the resulting deuterated polyethylene (B3416737) with ¹³C NMR spectroscopy, researchers can determine the regularity of deuterium addition. nsf.gov Any deviation from the expected vicinal -CDH-CDH- structure indicates that side reactions, such as isomerization and H/D exchange between the catalyst and the polymer, occurred prior to the complete saturation of the double bonds. nsf.gov These studies have shown that catalysts like Wilkinson's catalyst and carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can induce such isomerization and exchange reactions to varying degrees. nsf.gov
This ability to precisely track the location of deuterium atoms provides a clear picture of the catalyst's behavior and the various competing reaction pathways that can occur during and after polymerization, which would be difficult to discern using non-deuterated monomers alone.
Role of this compound in Heterogeneous Catalysis and Surface Chemistry
In heterogeneous catalysis, understanding the interaction between molecules and a solid catalyst surface is fundamental to designing more efficient processes. This compound is used as a probe molecule to unravel the complex mechanisms of surface-catalyzed reactions like hydrogenation and dehydrogenation.
Deuterium Tracing in Hydrogenation and Dehydrogenation over Metal Catalysts
The reaction of cyclopentene with deuterium over supported-metal catalysts is a model system for studying both olefin exchange (H/D exchange) and addition (hydrogenation) reactions. rsc.orgpsu.edu By analyzing the reaction products using techniques like mass spectrometry and deuterium NMR spectroscopy, the distribution of deuterium atoms in both the unreacted (but exchanged) cyclopentene and the cyclopentane (B165970) product can be determined. rsc.org
Studies have shown that the mechanism of deuterium exchange involves either an initial olefinic C-H bond breaking or an allylic C-H bond breaking, followed by the interconversion between adsorbed alkene, surface alkyl, and surface allyl species. rsc.org The use of this compound allows for the reverse experiment, tracking deuterium leaving the molecule. More commonly, the reaction between non-deuterated cyclopentene and deuterium gas (D₂) is studied. The pattern of deuteration in the resulting products reveals the dominant reaction pathways on different metal surfaces. For example, on platinum and iridium, exchange occurs almost equally at olefinic and allylic positions, whereas on nickel, rhodium, and palladium, allylic exchange is favored. psu.edu
The concurrent exchange reaction significantly influences the isotopic composition of the hydrogenation product, cyclopentane. The deuterium content of the produced alkanes is often diluted because the surface deuterium concentration is lowered by the exchange with hydrogen from the cyclopentene molecules. rsc.org
Table 2: Deuterium Distribution in Exchanged Cyclopentene over Various Supported-Metal Catalysts
| Catalyst | % Deuterium in Olefinic Position | % Deuterium in Allylic Position | % Deuterium in Remote Position |
|---|---|---|---|
| Pt/SiO₂ | 50 | 50 | trace |
| Ir/SiO₂ | 50 | 50 | trace |
| Ni/SiO₂ | 14 | 71 | 14 |
| Rh/SiO₂ | 21 | 61 | 18 |
| Pd/SiO₂ | 18 | 55 | 27 |
| Ru/SiO₂ | 25 | 50 | 25 |
Data sourced from reference psu.edu. The study involved reacting cyclopentene with deuterium gas.
Surface Adsorption and Reaction Site Identification on Catalytic Surfaces
Identifying the specific sites on a catalyst where adsorption and reaction occur is crucial for understanding catalytic activity. The adsorption of cyclopentene on single-crystal metal surfaces has been studied to model these interactions. researchgate.netresearchgate.net When cyclopentene adsorbs on a Ni(111) surface, computational studies show it prefers a tetrahedral threefold hollow position. researchgate.net The molecule adopts a bent structure, with the carbon atoms of the double bond moving closer to the surface. researchgate.net This adsorption weakens the C=C double bond and the Ni-Ni bonds interacting with the ring, while forming C-Ni bonds, indicating significant chemisorption. researchgate.net
On a Pt(111) surface, adsorbed cyclopentene can either desorb molecularly or undergo dehydrogenation to form an adsorbed cyclopentadienyl (B1206354) species. researchgate.net Using an isotopically labeled molecule like this compound in such experiments, combined with surface-sensitive techniques like vibrational spectroscopy (e.g., HREELS, SFG), would allow researchers to directly observe the breaking of C-D bonds. This provides definitive evidence of which C-H bonds are activated first and at which type of surface site (e.g., terrace, step, or defect sites), thereby identifying the active sites for dehydrogenation. researchgate.netacs.org The unique vibrational frequencies of C-D bonds compared to C-H bonds make them easily distinguishable, providing a clear window into the surface chemistry.
Table 3: Calculated Adsorption Characteristics of Cyclopentene on Ni(111) Surface
| Parameter | Value | Description |
|---|---|---|
| Preferred Adsorption Site | Tetrahedral threefold hollow | The most energetically favorable location for the molecule on the Ni(111) lattice. researchgate.net |
| Surface-Molecule Distance | 1.83 Å | The minimum distance between the cyclopentene molecule and the nickel surface. researchgate.net |
| Adsorption Geometry | Bent structure | The carbon atoms of the double bond are closer to the surface, with an angle of 160° between non-equivalent carbons. researchgate.net |
| Bonding Interaction | Weakening of C=C and Ni-Ni bonds; Formation of C-Ni bonds. | Indicates strong chemisorption and activation of the molecule upon adsorption. researchgate.net |
Conclusion and Future Research Directions
Remaining Challenges in Deuterated Cyclopentene (B43876) Research
A primary challenge in the research of deuterated cyclopentenes, including Cyclopentene-D8, is the development of more efficient, selective, and cost-effective synthesis methods. While methods like HTDA exist, they may not be suitable for all substrates or may lead to side reactions. cdnsciencepub.com Achieving high levels of isotopic purity remains a significant hurdle. nih.gov Furthermore, a comprehensive characterization of the physical properties of pure this compound is still lacking.
Potential for Novel Applications of this compound in Chemical Sciences
The future applications of this compound are likely to expand as synthetic methods improve and its availability increases. In materials science, the synthesis of deuterated polymers from this compound could lead to materials with unique properties, such as altered thermal stability or neutron scattering characteristics, which could be beneficial for certain applications.
In the field of catalysis, this compound will continue to be an important probe for understanding reaction mechanisms on catalyst surfaces. As computational chemistry methods become more powerful, the experimental data from studies using this compound will be invaluable for validating and refining theoretical models of catalytic processes.
Furthermore, as the interest in deuterated pharmaceuticals grows, the demand for deuterated building blocks will increase. this compound could serve as a versatile starting material for the synthesis of a variety of deuterated cyclopentane-containing molecules with potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Cyclopentene-D8 in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves deuteration of cyclopentene using catalysts like platinum or palladium in deuterium-rich environments. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium substitution (e.g., absence of proton signals in -NMR and distinct splitting patterns in -NMR). Mass spectrometry (MS) is critical for verifying molecular weight (76.16 g/mol) and isotopic purity. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst loading) and cross-referencing with established protocols .
Q. How can researchers assess the isotopic purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Isotopic purity is assessed via gas chromatography-mass spectrometry (GC-MS) coupled with deuterium nuclear magnetic resonance (-NMR). A purity threshold of >98% is standard for research-grade material. Calibrate instruments using certified deuterated standards and validate results against peer-reviewed datasets. For quantitative analysis, integrate chromatographic peaks and compare area percentages to detect non-deuterated impurities .
Q. What experimental precautions are necessary when handling this compound due to its hazardous classification?
- Methodological Answer : this compound is classified as flammable (Category 4-1-II) and requires storage at 0–6°C. Use explosion-proof refrigerators and conduct reactions in fume hoods with inert gas purging. Personal protective equipment (PPE) including flame-resistant lab coats and static-safe gloves is mandatory. Emergency protocols should address spills (neutralize with non-reactive absorbents) and vapor exposure (ventilation and respiratory protection) .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics compared to non-deuterated cyclopentene?
- Methodological Answer : Deuterium substitution alters reaction rates due to kinetic isotope effects (KIE), particularly in hydrogen-transfer reactions. Design comparative studies using Arrhenius plots to measure activation energy differences. For example, in Diels-Alder reactions, monitor rate constants () via stopped-flow spectroscopy. Computational modeling (e.g., DFT calculations) can predict isotopic effects on transition states, validated by experimental data .
Q. What strategies resolve contradictions in published data on this compound’s thermodynamic properties?
- Methodological Answer : Discrepancies in properties like boiling point or density may arise from impurities or measurement techniques. Conduct meta-analyses of literature data, prioritizing studies with detailed experimental sections and validation via multiple methods (e.g., differential scanning calorimetry for melting points). Replicate conflicting experiments under controlled conditions and publish methodological critiques to clarify inconsistencies .
Q. How can researchers design robust isotopic labeling studies using this compound in mechanistic investigations?
- Methodological Answer : Integrate this compound as a tracer in reaction mechanisms. For example, in polymerization studies, use -NMR to track deuterium incorporation in polymer chains. Pair with kinetic isotope effect (KIE) analysis to distinguish between concerted and stepwise mechanisms. Ensure controls with non-deuterated analogs to isolate isotopic contributions .
Q. What statistical approaches are appropriate for analyzing isotopic distribution in this compound metabolic studies?
- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to compare isotopic enrichment across biological replicates. For mass spectrometry data, apply normalization to internal standards and correct for natural abundance using software like XCMS or METLIN. Report confidence intervals and effect sizes to address variability in deuterium retention rates .
Data Reproducibility and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies when reporting synthetic protocols?
- Methodological Answer : Adhere to the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry: detail catalyst types, deuteration times, and purification steps (e.g., distillation conditions). Provide raw spectral data (NMR, MS) in supplementary materials. Use IUPAC nomenclature and reference commercial sources (e.g., CDN Isotopes, Catalog No. D-820) for transparency .
Q. What ethical considerations arise in using deuterated compounds like this compound in biological research?
- Methodological Answer : Ethical review boards must assess deuterium’s potential biological impacts, such as altered toxicity profiles. For in vivo studies, justify deuterium use via preliminary cytotoxicity assays (e.g., MTT tests on cell lines). Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with societal benefit, avoiding redundant studies .
Table: Key Characterization Techniques for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
